molecular formula C13H4ClF15O2S B13422160 p-(Pentadecafluoroheptyl)benzenesulphonyl chloride CAS No. 25444-35-3

p-(Pentadecafluoroheptyl)benzenesulphonyl chloride

Cat. No.: B13422160
CAS No.: 25444-35-3
M. Wt: 544.66 g/mol
InChI Key: PPKJGFABEANLHW-UHFFFAOYSA-N
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Description

Chemical Structure and Properties
p-(Pentadecafluoroheptyl)benzenesulphonyl chloride (CAS: 25444-35-3) is a fluorinated aromatic sulfonyl chloride with a perfluoroheptyl (-C7F15) group attached to the para position of a benzene ring. Its molecular formula is C13H4ClF15O2S, with a molecular weight of 544.66 g/mol and a density of 1.679 g/cm³ . Key physical properties include a boiling point of 309.2°C at 760 mmHg, a flash point of 140.8°C, and a low vapor pressure (0.00118 mmHg at 25°C) due to its highly fluorinated structure .

Applications and Safety
This compound is primarily used as an intermediate in synthesizing fluorinated surfactants, polymers, and coatings, leveraging its hydrophobic and oleophobic properties. Safety data indicate it poses significant hazards, including skin/eye corrosion, systemic toxicity (H314, H318, H371), and environmental persistence typical of per- and polyfluoroalkyl substances (PFAS) .

Preparation Methods

The synthesis of p-(Pentadecafluoroheptyl)benzenesulphonyl chloride typically involves the reaction of benzenesulfonyl chloride with pentadecafluoroheptyl iodide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane , and a base, such as triethylamine , to facilitate the substitution reaction. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .

Chemical Reactions Analysis

p-(Pentadecafluoroheptyl)benzenesulphonyl chloride undergoes various chemical reactions, including:

Scientific Research Applications

p-(Pentadecafluoroheptyl)benzenesulphonyl chloride has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of p-(Pentadecafluoroheptyl)benzenesulphonyl chloride primarily involves the reactivity of the sulfonyl chloride group. This group can undergo nucleophilic attack by various nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives. The pentadecafluoroheptyl group imparts unique hydrophobic and lipophobic properties to the compound, influencing its interactions with other molecules and surfaces .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared to other fluorinated benzenesulfonyl chlorides and derivatives, focusing on structural variations, reactivity, physical properties, and applications.

Structural Analogues and Physical Properties

Compound (CAS) Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Key Structural Features
p-(Pentadecafluoroheptyl)benzenesulphonyl chloride (25444-35-3) C13H4ClF15O2S 544.66 309.2 Direct para-attached -C7F15 chain
4-[(Heptadecafluorononenyl)oxy]benzenesulfonyl chloride (59536-15-1) C15H4ClF17O3S* ~650 (estimated) N/A Ether-linked -C9F17 chain at para position
4-[(Undecafluorohexenyl)oxy]benzenesulfonyl chloride (59493-82-2) C12H4ClF11O3S* ~500 (estimated) N/A Ether-linked -C6F11 chain at para position

Notes:

  • Chain Length and Fluorination : The target compound’s -C7F15 chain balances hydrophobicity and regulatory concerns, as longer chains (e.g., -C9F17) face stricter PFAS regulations .
  • Substituent Linkage : Direct attachment of the perfluoroalkyl group in the target compound enhances electron-withdrawing effects, increasing sulfonyl chloride reactivity compared to ether-linked analogues .

Reactivity and Hydrolysis

  • Target Compound : Requires prolonged stirring (3 hours) or reflux (1 hour) with 2.5 M NaOH for >99.98% destruction, similar to benzenesulfonyl chloride .

Biological Activity

p-(Pentadecafluoroheptyl)benzenesulphonyl chloride, also known as perfluorinated sulfonyl chloride, is a synthetic compound characterized by its unique fluorinated structure. This compound has garnered attention due to its potential biological activities and environmental implications. This article explores the biological activity of this compound through various studies and findings, providing a comprehensive overview.

  • Chemical Formula : C13H4ClF15O2S
  • Molecular Weight : 490.67 g/mol
  • Structure : The compound features a benzene ring substituted with a pentadecafluoroheptyl group and a sulfonyl chloride functional group, contributing to its unique chemical behavior.

Toxicity and Environmental Impact

Research indicates that compounds with similar structures exhibit significant toxicity and potential for bioaccumulation. For instance, studies on perfluorinated compounds (PFCs) suggest that they can persist in the environment and accumulate in biological systems, leading to adverse health effects in wildlife and humans .

  • Bioaccumulation Potential : The bioaccumulation factor (BAF) for fluorinated compounds can exceed 5000, indicating a high potential for accumulation in living organisms .
  • Toxicological Studies : In vitro studies have shown that sulfonyl chlorides can exhibit cytotoxic effects on various cell lines, suggesting that this compound may have similar effects due to its reactive sulfonyl group .

Case Studies

Several case studies have examined the biological effects of related compounds:

  • Case Study on Perfluorooctanoic Acid (PFOA) :
    • Findings : PFOA exposure was linked to developmental toxicity and endocrine disruption in animal models. Similar mechanisms may be expected for this compound due to structural similarities .
  • Impact on Aquatic Organisms :
    • Study Overview : Research on the bioaccumulation of fluorinated compounds in fish revealed significant concentrations in muscle tissue, leading to concerns about food safety and ecosystem health .

The biological activity of this compound may involve several mechanisms:

  • Reactivity with Biological Molecules : The sulfonyl chloride moiety is known to react with nucleophiles, potentially leading to cellular damage and disruption of normal cellular functions.
  • Hormonal Disruption : Similar compounds have been shown to interfere with hormonal signaling pathways, raising concerns about their endocrine-disrupting potential.

Comparative Analysis of Related Compounds

Compound NameChemical StructureToxicity LevelBioaccumulation Factor
This compoundC13H4ClF15O2SHigh>5000
Perfluorooctanoic Acid (PFOA)C8HF15O2Very High>10000
Perfluorooctanesulfonic Acid (PFOS)C8HF17O2SHigh>5000

Q & A

Basic Research Questions

Q. What are the established synthetic routes for p-(Pentadecafluoroheptyl)benzenesulphonyl chloride, and how do reaction conditions influence yield?

The compound is synthesized via chlorosulfonation of fluorinated aromatic precursors. A common method involves reacting perfluorinated alkylbenzenes with chlorosulfonic acid under controlled anhydrous conditions. For example, fluorinated toluenes can undergo sulfonation at the para position, followed by treatment with thionyl chloride to yield the sulphonyl chloride derivative . Key factors affecting yield include temperature (optimal range: 50–70°C), stoichiometry of chlorosulfonic acid, and exclusion of moisture to prevent hydrolysis. Side reactions, such as over-sulfonation or decomposition, are mitigated by slow reagent addition and inert gas purging .

Q. How should researchers safely handle this compound in laboratory settings?

The compound is corrosive and toxic (GHS Category 1 for skin/eye damage, H314/H318). Mandatory precautions include:

  • Personal Protective Equipment (PPE): Nitrile gloves (JIS T 8116 standard), chemical goggles, and lab coats .
  • Ventilation: Use fume hoods to avoid inhalation of vapors (evaporation rate data unavailable, but precaution is critical due to acute toxicity risks) .
  • Spill Management: Neutralize spills with sodium bicarbonate and collect residue in approved hazardous waste containers .

Q. What analytical techniques are recommended for characterizing this compound?

  • NMR Spectroscopy: 19F^{19}\text{F} NMR confirms the perfluorinated chain structure (δ ~ -80 to -120 ppm for CF2_2/CF3_3 groups) .
  • IR Spectroscopy: Key peaks include S=O stretching (~1370 cm1^{-1}) and C-F vibrations (1100–1250 cm1^{-1}) .
  • Solubility Testing: Practically insoluble in water but highly soluble in acetone or ethanol, aiding purification via recrystallization .

Advanced Research Questions

Q. How does the electron-withdrawing perfluoroalkyl group influence the reactivity of this compound in nucleophilic substitutions?

The strong electron-withdrawing effect of the pentadecafluoroheptyl group enhances the electrophilicity of the sulphonyl chloride moiety, accelerating reactions with nucleophiles (e.g., amines, alcohols). However, steric hindrance from the bulky fluorinated chain may reduce reactivity in sterically demanding reactions. Kinetic studies using Hammett constants (σ+\sigma^+) for fluorinated substituents can quantify this effect .

Q. What strategies resolve contradictions in reported decomposition temperatures or stability profiles?

Discrepancies in thermal stability data (e.g., decomposition onset at 252°C vs. unspecified ranges in SDS) arise from differing experimental setups. To reconcile:

  • Perform thermogravimetric analysis (TGA) under inert atmospheres to isolate decomposition pathways.
  • Cross-validate with differential scanning calorimetry (DSC) to detect exothermic events linked to degradation .
  • Note that light exposure may alter stability, necessitating amber glass storage .

Q. How can researchers optimize reaction conditions for synthesizing fluorinated sulfonamides using this compound?

  • Solvent Selection: Use polar aprotic solvents (e.g., DMF, THF) to stabilize intermediates.
  • Catalysis: Add triethylamine to scavenge HCl, preventing side reactions.
  • Kinetic Control: Maintain temperatures below 0°C to favor monosubstitution over polysubstitution . Example: In cephalosporin derivatization, yields improved from 51% to 78% by slow addition of the sulphonyl chloride to chilled amine solutions .

Q. What are the environmental persistence and ecotoxicological risks of this compound?

Limited data exist (per SDS Section 12), but perfluorinated compounds generally exhibit high persistence due to C-F bond stability. Recommended assessments include:

  • Bioaccumulation: Measure log KowK_{ow} (estimated log PowP_{ow} = 2.94) to predict lipid affinity .
  • Aquatic Toxicity: Conduct Daphnia magna acute toxicity tests (OECD 202 guideline) .
  • Degradation Studies: Evaluate hydrolytic stability at pH 4–9 to assess environmental half-life .

Q. How can researchers design experiments to study its interaction with biomolecules (e.g., proteins or DNA)?

The compound’s sulphonyl chloride group reacts selectively with nucleophilic residues (e.g., lysine amines). Methodological considerations:

  • pH Control: Perform reactions in buffered solutions (pH 7–9) to enhance nucleophilicity.
  • Fluorine Tagging: Leverage 19F^{19}\text{F} NMR or X-ray crystallography to track binding sites .
  • Competitive Assays: Compare reactivity with non-fluorinated analogues to isolate electronic vs. steric effects .

Properties

CAS No.

25444-35-3

Molecular Formula

C13H4ClF15O2S

Molecular Weight

544.66 g/mol

IUPAC Name

4-(1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoroheptyl)benzenesulfonyl chloride

InChI

InChI=1S/C13H4ClF15O2S/c14-32(30,31)6-3-1-5(2-4-6)7(15,16)8(17,18)9(19,20)10(21,22)11(23,24)12(25,26)13(27,28)29/h1-4H

InChI Key

PPKJGFABEANLHW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)S(=O)(=O)Cl

Origin of Product

United States

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